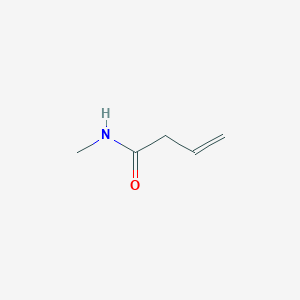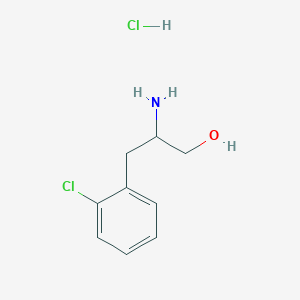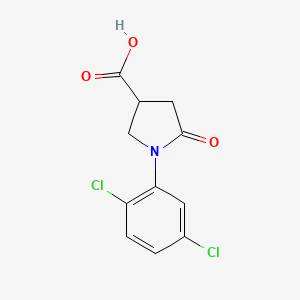
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound that is used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders . It is a part of the trifluoromethylpyridine (TFMP) derivatives which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The process for the preparation of 2-fluoro-6-(trifluoromethyl)pyridine involves fluorination carried out in vapor phase or liquid phase .Aplicaciones Científicas De Investigación
Environmental Detection and Analysis
Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives
This study highlights the detection of fluorinated compounds, including 6:2 Cl-PFAES, an alternative to PFOS, in municipal sewage sludge across China. The research emphasizes the environmental presence of these compounds, suggesting their widespread use and persistence. The study also identified new polyfluorinated contaminants, demonstrating the evolving landscape of fluorinated substances in the environment (Ruan et al., 2015).
Material Science and Polymer Chemistry
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Research into fluorinated polyamides containing pyridine and sulfone moieties explores the creation of materials with high thermal stability and low dielectric constants. This work demonstrates the potential of fluorinated compounds in developing new materials with desirable properties for various applications, from electronics to coatings (Liu et al., 2013).
Environmental Chemistry and Toxicology
Cytotoxicity of Novel Fluorinated Alternatives to Long-Chain PFAS
Investigating the cytotoxicity of fluorinated alternatives to traditional perfluoroalkyl substances (PFASs) offers insight into the safety and environmental impact of these new compounds. This research contributes to understanding the biological effects of fluorinated alternatives, which is crucial for developing safer chemicals (Sheng et al., 2017).
Analytical Chemistry and Method Development
Trifluoromethanesulfonyl Chloride for Identification of Functional Groups
The use of trifluoromethanesulfonyl chloride in fluorine-19 nuclear magnetic resonance spectrometry illustrates the application of fluorinated reagents in analytical chemistry. This method enables the identification of various functional groups, showcasing the versatility of fluorinated compounds in enhancing analytical techniques (Shue & Yen, 1982).
Environmental Science
Atmospheric Chlorinated Polyfluorinated Ether Sulfonate in Dalian, China
This study reports the atmospheric presence of Cl-PFESA, a PFOS alternative, highlighting the environmental distribution and potential risks of new fluorinated surfactants. The research underscores the importance of monitoring and evaluating the environmental impact of fluorinated compounds (Liu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO2S/c7-15(13,14)3-1-2-4(6(9,10)11)12-5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUCQLBMZBTSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
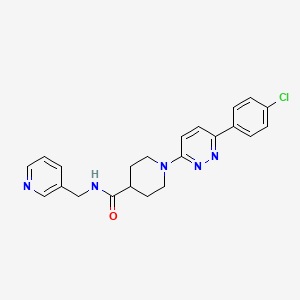
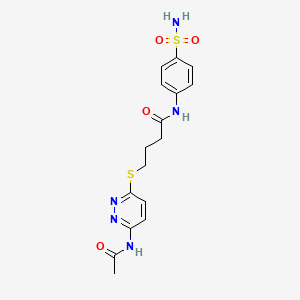
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)
![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)
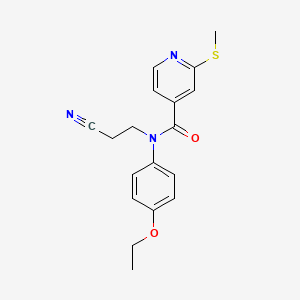

![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)
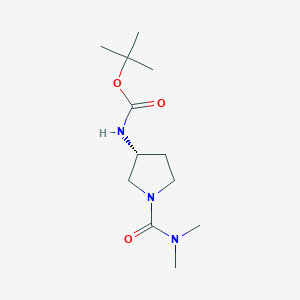
![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
